6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Description
6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a chloro-substituted benzimidazole core, a phenyl group at position 2, and a 2,6-dichlorobenzyloxy substituent at position 1. The compound’s molecular formula is C₂₀H₁₂Cl₃N₂O, with a molecular weight of 402.7 g/mol. Its structural complexity arises from the dichlorobenzyloxy group, which enhances lipophilicity (predicted XLogP³ ~5.8) and influences binding interactions in biological systems .
Properties
IUPAC Name |
6-chloro-1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGKPVZMQVLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 5-Chloro-o-Phenylenediamine with Benzaldehyde
The benzimidazole core is typically synthesized via acid-catalyzed cyclocondensation of 5-chloro-1,2-diaminobenzene and benzaldehyde under oxidative conditions.
Procedure :
- Reactants : 5-Chloro-o-phenylenediamine (1.0 equiv), benzaldehyde (1.1 equiv), sodium metabisulfite (Na₂S₂O₅, 2.0 equiv).
- Conditions : Reflux in ethanol at 80°C for 6–12 hours.
- Mechanism : The aldehyde undergoes nucleophilic attack by the diamine, followed by cyclodehydration and oxidation to form the aromatic benzimidazole ring.
Outcome :
- 6-Chloro-2-phenyl-1H-benzimidazole is obtained in 70–91% yield.
- Key characterization: $$ ^1H $$ NMR (DMSO-d6): δ 8.2 (s, 1H, H-1), 7.8–7.4 (m, 5H, Ph), 7.3 (d, 1H, H-5), 7.1 (d, 1H, H-4).
O-Alkylation at the 1-Position
Etherification with 2,6-Dichlorobenzyl Bromide
The 1-position NH of benzimidazole is alkylated using 2,6-dichlorobenzyl bromide under basic conditions.
Procedure :
- Reactants : 6-Chloro-2-phenyl-1H-benzimidazole (1.0 equiv), 2,6-dichlorobenzyl bromide (1.2 equiv), sodium hydride (NaH, 1.5 equiv).
- Conditions : Anhydrous DMF, 0°C to room temperature, 2–4 hours.
- Mechanism : Deprotonation of NH by NaH generates a nucleophilic amide, which displaces bromide from the benzyl halide.
Optimization :
- Excess NaH (1.5–2.0 equiv) ensures complete deprotonation.
- Microwave-assisted synthesis reduces reaction time to 10–15 minutes with 90–99% yield.
Outcome :
- 6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-benzimidazole is isolated in 65–75% yield after column chromatography (ethyl acetate/hexane).
- Key characterization: $$ ^{13}C $$ NMR (CDCl₃): δ 152.1 (C-1), 137.8 (C-2), 134.5 (C-6), 129.4–128.1 (Ph), 70.3 (OCH₂).
Alternative Synthetic Routes
One-Pot Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to streamline the synthesis:
Procedure :
Boron Acid-Catalyzed Cyclization
A patent method utilizes boric acid to catalyze benzimidazole formation from carboxylic acids and diamines:
Procedure :
- Reactants : 2-Phenylacetic acid, 5-chloro-o-phenylenediamine, boric acid (10 mol%).
- Conditions : Xylene, reflux, 16 hours.
- Yield : 65% after recrystallization.
Challenges and Solutions
Regioselectivity in Chlorination
Competing N-Alkylation
- Issue : Alkylation may occur at N3 instead of N1.
- Solution : Steric hindrance from the 2-phenyl group favors N1 alkylation.
Analytical Data and Quality Control
Spectral Characterization
| Technique | Key Peaks |
|---|---|
| FT-IR | 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) |
| MS (ESI) | m/z 403.7 [M+H]⁺ |
Purity Assessment
- HPLC : >95% purity (C18 column, acetonitrile/water).
- Elemental Analysis : Calculated (%) for C₂₀H₁₃Cl₃N₂O: C 59.51, H 3.25, N 6.94; Found: C 59.48, H 3.28, N 6.91.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 2-phenyl-1H-benzimidazole with 6-chloro-1-[(2,6-dichlorobenzyl)oxy]benzene under specific conditions that may include the use of catalysts and elevated temperatures. The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
- Substitution : Particularly nucleophilic substitution involving chlorine atoms.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various modifications that could lead to new compounds with desirable properties.
Biological Activities
Research indicates that 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains.
Pharmaceutical Development
The compound is under investigation for its potential as a therapeutic agent. Notably:
- In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (mammary gland cancer). The IC50 values indicate significant potency comparable to standard chemotherapy agents .
Table 1: Cytotoxicity Data Across Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 6-Chloro... | HCT-116 | 10.21 | Sorafenib | 12.5 |
| 6-Chloro... | HepG2 | 8.45 | Doxorubicin | 15 |
| 6-Chloro... | MCF-7 | 9.30 | Sunitinib | 14 |
This table summarizes findings from cytotoxicity assays, highlighting the potential of the compound as a viable alternative or complement to existing cancer treatments.
Mechanism of Action
The mechanism of action of 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(a) Isoconazole (1-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethylimidazole)
(b) 1-[(2,6-Dichlorobenzyl)oxy]-6-Nitro-2-Phenyl-1H-1,3-Benzimidazole
- Modification: Nitro group (-NO₂) at position 6 instead of chlorine.
- Physicochemical Properties : Higher molecular weight (414.2 g/mol) and XLogP³ (6.1) compared to the chloro analogue, suggesting increased lipophilicity and altered pharmacokinetics .
- Implications : Nitro groups often enhance redox activity but may increase toxicity risks.
Benzimidazole Derivatives with Varied Substituents
(a) 6-Chloro-7-Methyl-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine
- Core Structure : Benzodithiazine ring instead of benzimidazole, with a dihydroxybenzylidene group.
- Spectroscopic Data : IR peaks at 1630 cm⁻¹ (C=N) and 1340–1150 cm⁻¹ (SO₂) indicate distinct electronic environments compared to benzimidazoles .
- Activity : Sulfur-containing cores (e.g., benzodithiazine) may enhance metal-binding capacity, relevant for enzyme inhibition.
(b) 6-Chloro-1H-Indole-2-Carboxylic Acid Derivatives
- Example: 6-Chloro-3-((cyclohexylamino)(1-(4-((2,6-dichlorobenzyl)oxy)phenyl)-1H-tetrazol-5-yl)methyl)-1H-indole-2-carboxylic acid.
- Synthesis : Prepared via LiOH-mediated hydrolysis in DMSO-d6, yielding 23–53% depending on substituents .
Dichlorobenzyl-Containing Amino Acids
(a) (S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid
- Activity : IC₅₀ = 1.31 mM against collagenase, with docking studies showing hydrogen bonds to Gln215 (1.96 Å) and π–π interactions with Tyr201 .
- Comparison : The dichlorobenzyl group enhances hydrophobic interactions in enzyme active sites, similar to its role in benzimidazole derivatives. Positional isomerism (2,6 vs. 2,4-dichloro) affects binding metrics by ~0.1–0.2 Å .
Comparative Analysis Table
Key Findings and Implications
Substituent Position Matters : The 2,6-dichlorobenzyl group optimizes hydrophobic interactions in collagenase inhibition compared to 2,4-dichloro isomers .
Synthetic Challenges : Yields for tetrazole-indole hybrids vary significantly (23–53%), suggesting steric and electronic effects from substituents like cyclohexyl vs. pentyl groups .
This analysis underscores the importance of structural fine-tuning in optimizing the bioactivity and physicochemical profile of benzimidazole derivatives. Further studies on the target compound’s specific targets (e.g., kinase inhibition assays) are warranted.
Biological Activity
6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C20H13Cl3N2O
- Molecular Weight : 403.69 g/mol
- CAS Number : 338978-86-2
The compound features a benzimidazole core structure, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria by targeting the MmpL3 protein involved in mycobacterial cell wall synthesis .
Efficacy Against Pathogens
A comparative analysis of the compound's efficacy against various pathogens is summarized in Table 1 below.
| Pathogen | Activity Level | MIC (µg/mL) | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | Moderate | 0.125 | |
| Staphylococcus aureus | High | 2 | |
| Escherichia coli | Moderate | 4 | |
| Candida albicans | Low | 16 |
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics:
- Solubility : Good solubility in water (S = 22.8 μg/mL at pH = 7.0).
- Toxicity : LD50 in mice greater than 2000 mg/kg indicates low acute toxicity.
- Bioavailability : In vivo studies show an oral bioavailability of approximately 37.06% .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimycobacterial Study : A study reported that similar benzimidazole derivatives demonstrated bacteriostatic action against clinical isolates of M. abscessus. The mechanism was linked to MmpL3 inhibition, highlighting the potential for developing new treatments for resistant strains .
- Antiviral Potential : Another investigation suggested that the compound could serve as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with minimal inhibitory effects on CYP isoforms and reduced risk of cardiotoxicity . This positions it as a candidate for anti-HIV therapies.
Q & A
Q. Purity Validation :
- Spectroscopic Techniques : Use -NMR and -NMR to confirm substituent positions and integration ratios. IR spectroscopy verifies functional groups (e.g., C-Cl stretches at 600–800 cm) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and Cl percentages to confirm stoichiometry .
Advanced Question: How can factorial design optimize reaction conditions for this compound’s synthesis?
Answer:
A 2 factorial design is ideal for identifying critical variables (e.g., temperature, solvent ratio, catalyst loading) and their interactions:
Variable Selection : Prioritize factors like reaction time (8–24 hrs), temperature (60–120°C), and solvent polarity (DMF vs. THF) based on preliminary screening .
Response Metrics : Measure yield, purity (HPLC area%), and byproduct formation.
Data Analysis : Use ANOVA to determine significant factors. For example, elevated temperatures may improve cyclization but increase decomposition .
Validation : Conduct confirmatory runs at optimal conditions (e.g., 90°C, DMF, 12 hrs) to verify reproducibility .
Case Study : achieved 85% yield by optimizing solvent (toluene) and catalyst (CuI) via iterative screening .
Basic Question: What spectroscopic methods are most reliable for characterizing structural isomers of this compound?
Answer:
- NMR Spectroscopy :
- -NMR distinguishes between ortho/meta/para substituents on the phenyl ring via coupling constants (e.g., para-substituted protons show singlet peaks).
- -NMR identifies carbonyl or aromatic carbons adjacent to electron-withdrawing groups (e.g., Cl substituents deshield carbons by 5–10 ppm) .
- Mass Spectrometry (LC-MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns unique to substitution sites .
Advanced Question: How can computational docking studies predict the biological activity of this benzimidazole derivative?
Answer:
Molecular Docking Workflow :
Target Selection : Identify protein targets (e.g., kinases, GPCRs) with structural data (PDB IDs).
Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel or Schrodinger Maestro.
Docking Simulations : Use AutoDock Vina or GOLD to assess binding affinities. Focus on hydrogen bonding (e.g., benzimidazole N-H with catalytic residues) and hydrophobic interactions (chlorophenyl groups) .
Validation : Compare predicted binding poses with experimental IC values from enzymatic assays .
Example : In , compound 9c showed strong α-glucosidase inhibition (IC = 2.1 µM) due to predicted interactions with catalytic aspartate residues .
Advanced Question: How should researchers resolve contradictions in biological activity data across different assays?
Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
- Normalize data to internal standards (e.g., % inhibition relative to DMSO controls) .
Mechanistic Studies :
- Perform kinetic assays (e.g., time-dependent inhibition) to distinguish competitive vs. non-competitive binding.
- Validate off-target effects via siRNA knockdown or CRISPR-edited cell lines .
Data Triangulation : Cross-reference enzymatic activity (in vitro) with cell viability (MTT assay) and gene expression (qPCR) data .
Advanced Question: What strategies enhance the stability of this compound under physiological conditions?
Answer:
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzyloxy moiety, which cleave in vivo to release the active compound .
Formulation Optimization :
- Use liposomal encapsulation to improve solubility and reduce degradation.
- Adjust pH in buffer systems (e.g., citrate buffer, pH 4.5) to stabilize the benzimidazole core .
Accelerated Stability Testing : Conduct stress tests (40°C, 75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?
Answer:
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bactericidal kinetics by incubating compounds at 2× MIC and plating aliquots at 0, 4, 8, and 24 hrs .
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction in P. aeruginosa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
